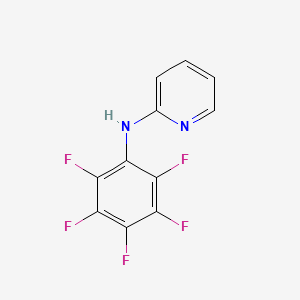

2-Pyridinamine, N-(pentafluorophenyl)-

Description

Strategic Positioning within Contemporary Fluorinated Amine Chemistry and Heterocyclic Systems

N-(Pentafluorophenyl)-2-pyridinamine holds a strategic position in modern chemical research due to its unique structure, which combines a pyridine (B92270) heterocycle with a polyfluorinated aromatic amine. The incorporation of fluorine atoms into organic molecules is a widely recognized strategy in medicinal chemistry and materials science for modulating a compound's physicochemical and biological properties. mdpi.commdpi.com The pentafluorophenyl group, in particular, is a powerful electron-withdrawing moiety that significantly alters the electronic distribution within a molecule. This can lead to enhanced metabolic stability, increased binding affinity for biological targets, and modified intermolecular interactions. mdpi.commdpi.com

The pyridine ring is a common scaffold in bioactive compounds, present in approximately 85% of such molecules. mdpi.com The combination of this key heterocycle with a pentafluorophenyl group, as seen in N-(pentafluorophenyl)-2-pyridinamine, creates a molecule with distinct properties. Research on platinum(II) complexes with pentafluorophenyl-substituted bipyridines has shown that the fluorinated group induces a positive shift in the molecule's electrostatic potential, reduces the nucleophilic character of associated metals, and enhances intermolecular stacking interactions. mdpi.com This strategic combination of a heterocyclic system and a fluorinated amine makes N-(pentafluorophenyl)-2-pyridinamine and related structures valuable platforms for developing new pharmaceuticals and advanced materials. google.com

Historical and Evolving Research Trajectories for Fluorinated Anilines and Pyridinamides

The synthesis of complex fluorinated compounds like N-(pentafluorophenyl)-2-pyridinamine is built upon a long history of developing specialized fluorinating agents. The journey to create stable, selective, and easy-to-handle reagents for introducing fluorine, particularly to nitrogen atoms (N-F reagents), has been a critical research trajectory.

The historical development began with early, often aggressive and difficult-to-handle reagents. A significant advancement came in 1983 with the synthesis of 1-fluoro-2-pyridone, which offered improved fluorination efficiency over its predecessors. nih.gov The 1980s saw further progress with the development of N-fluoro-N-alkylarenesulfonamides and N-fluoropyridinium salts, which provided a range of reactivity, allowing chemists to match the reagent's power to the specific substrate, thereby minimizing side reactions. nih.govbeilstein-journals.org A major breakthrough in the 1990s was the commercialization of Selectfluor®, a stable, non-hygroscopic, and powerful electrophilic fluorinating agent that became widely adopted. nih.gov This evolution from hazardous gases to stable, crystalline solids has been fundamental to the widespread growth of organofluorine chemistry, enabling the synthesis of diverse fluorinated anilines and pyridinamides.

Table 1: Historical Development of Key N-F Fluorinating Agents

| Year | Reagent Class | Key Characteristics |

|---|---|---|

| 1964 | Perfluoro-N-fluoropiperidine | One of the first N-F reagents used to transfer a fluorine atom. beilstein-journals.org |

| 1983 | 1-Fluoro-2-pyridone | Offered higher fluorination efficiency than earlier agents. nih.gov |

| 1984 | N-Fluoro-N-alkylarenesulfonamides | A series of stable N-fluoro reagents. beilstein-journals.org |

| 1985 | N-Fluoropyridinium salts | Provided a broad range of fluorinating power, allowing for selective reactions. nih.gov |

| 1988 | N-Fluoroquinuclidinium triflate | A stable, non-hygroscopic alternative to earlier quinuclidinium salts. beilstein-journals.org |

Advanced Methodological Frameworks Employed in Investigating N-(Pentafluorophenyl)-2-pyridinamine

The characterization of N-(pentafluorophenyl)-2-pyridinamine relies on a suite of advanced analytical and computational methods to determine its structure, purity, and physicochemical properties. These frameworks are essential for ensuring the identity and quality of the synthesized compound and for predicting its behavior.

Standard qualitative analysis is performed using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov For a molecule like N-(pentafluorophenyl)-2-pyridinamine, ¹H-NMR would identify protons on the pyridine ring, while ¹⁹F-NMR is crucial for confirming the five fluorine atoms on the phenyl ring, and ¹³C-NMR would characterize the full carbon skeleton. The coupling patterns and chemical shifts in these spectra provide definitive structural confirmation. nih.gov

For separation and quantification, hyphenated chromatography techniques are indispensable. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) allows for the separation of the target compound from impurities and provides highly sensitive and specific detection and quantification. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for volatile and semi-volatile compounds. pmda.go.jp The choice of method depends on the compound's properties, such as its solubility and thermal stability. pmda.go.jp

Beyond empirical analysis, computational chemistry provides deep insights into molecular properties. Methods like Density Functional Theory (DFT) calculations are used to model electron distribution and electrostatic potential, helping to understand how the pentafluorophenyl group influences the molecule's reactivity and interaction capabilities. mdpi.com Hirshfeld surface analysis can be employed to visualize and quantify intermolecular interactions in the solid state. mdpi.com

Table 2: Methodological Frameworks for Compound Investigation

| Methodology | Information Provided | Application |

|---|---|---|

| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Detailed structural elucidation, identification of functional groups. nih.gov | Structure confirmation and purity assessment. |

| LC-MS/MS | Separation, highly sensitive detection, and quantification. nih.gov | Purity analysis and quantification in complex mixtures. |

| GC-MS | Analysis of volatile and semi-volatile components. pmda.go.jp | Impurity profiling and identification. |

| DFT Calculations | Electron distribution, electrostatic potential, molecular orbitals. mdpi.com | Predicting reactivity and molecular interaction sites. |

Interdisciplinary Engagement with N-(Pentafluorophenyl)-2-pyridinamine in Academic Disciplines

The structural motifs present in N-(pentafluorophenyl)-2-pyridinamine suggest its potential for significant engagement across multiple scientific disciplines, most notably in medicinal chemistry, oncology, and materials science.

In medicinal chemistry, the combination of a pyridine core and a fluorinated phenyl ring is a hallmark of many modern therapeutic agents. mdpi.commdpi.com For instance, a novel series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines, which share the N-linked pyridinamine core, have been identified as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), targets for cancer therapy. nih.gov The inclusion of fluorine is known to enhance metabolic stability and oral bioavailability, as seen in the FDA-approved PI3K inhibitor Alpelisib, which contains a trifluoromethyl-pyridine moiety. mdpi.com The pentafluorophenyl group in N-(pentafluorophenyl)-2-pyridinamine could similarly confer desirable pharmacokinetic properties, making it an attractive scaffold for drug discovery programs.

The field of materials science also stands to benefit from this class of compounds. The strong electron-withdrawing nature of the pentafluorophenyl group can be used to tune the electronic properties of organic materials for applications in electronics. Research has demonstrated that fluorination can stabilize molecular energy levels and facilitate closer intermolecular packing, which is advantageous for charge transport in organic semiconductors. mdpi.com The ability of N-(pentafluorophenyl)-2-pyridinamine to participate in hydrogen bonding and π-stacking interactions makes it a candidate for the design of supramolecular assemblies and functional crystalline materials. Furthermore, fluorinated heterocycles are integral to the development of Positron Emission Tomography (PET) radiopharmaceuticals, an interdisciplinary field that merges synthetic chemistry with medical imaging. google.com

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 2-Pyridinamine, N-(pentafluorophenyl)- |

| 1-fluoro-2-pyridone |

| Alpelisib |

Structure

2D Structure

3D Structure

Properties

CAS No. |

196189-94-3 |

|---|---|

Molecular Formula |

C11H5F5N2 |

Molecular Weight |

260.16 g/mol |

IUPAC Name |

N-(2,3,4,5,6-pentafluorophenyl)pyridin-2-amine |

InChI |

InChI=1S/C11H5F5N2/c12-6-7(13)9(15)11(10(16)8(6)14)18-5-3-1-2-4-17-5/h1-4H,(H,17,18) |

InChI Key |

UYPACGOVZUZYRG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)NC2=C(C(=C(C(=C2F)F)F)F)F |

Origin of Product |

United States |

Ii. Sophisticated Synthetic Methodologies for N Pentafluorophenyl 2 Pyridinamine and Its Analogues

Regioselective Functionalization Approaches on Pentafluoropyridine (B1199360) Scaffolds

The construction of the target molecule fundamentally involves the reaction of a 2-aminopyridine (B139424) nucleophile with a pentafluoropyridine electrophile. The inherent electronic properties of pentafluoropyridine dictate the regiochemical outcome of these reactions. Due to the strong electron-withdrawing effects of the fluorine atoms and the ring nitrogen, the pyridine (B92270) ring is highly activated towards nucleophilic attack. nih.gov The established order of reactivity for nucleophilic substitution on pentafluoropyridine is C-4 (para) > C-2/C-6 (ortho) > C-3/C-5 (meta). nih.govrsc.org This inherent selectivity is a key consideration in designing synthetic routes.

Nucleophilic aromatic substitution (SNAr) is a primary and direct method for forming the C-N bond in N-(pentafluorophenyl)-2-pyridinamine. nih.gov This reaction proceeds via a two-step addition-elimination mechanism, where the amine nucleophile attacks the electron-deficient pentafluoropyridine ring to form a stabilized intermediate (a Meisenheimer complex), followed by the elimination of a fluoride (B91410) ion. nih.gov

Given the high reactivity of pentafluoropyridine, the reaction with 2-aminopyridine can proceed to yield the 4-substituted product, 4-(2-pyridinylamino)-2,3,5,6-tetrafluoropyridine, as the major isomer due to the kinetic and thermodynamic preference for substitution at the para position. nih.govacs.org To achieve the desired N-(pentafluorophenyl)-2-pyridinamine, where the substitution occurs at the C-1 position of the pentafluorophenyl ring relative to the amino group, one would typically react 2-aminopyridine with hexafluorobenzene (B1203771) or use alternative strategies. However, in the context of functionalizing a pentafluoropyridine scaffold, the reaction with an amine nucleophile like 2-aminopyridine would preferentially yield the 4-amino derivative.

The choice of reaction conditions is crucial for controlling the outcome. Parameters such as the solvent, base, and temperature can influence reaction rates and selectivity. For instance, SNAr reactions on polyfluoroarenes are often carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) with a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the amine nucleophile, thereby increasing its nucleophilicity. nih.govnih.govresearchgate.net

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product | Reference |

| Pentafluoropyridine | Malononitrile | K₂CO₃ | DMF | Reflux, 3h | 2-(Perfluoropyridin-4-yl)malononitrile | nih.gov |

| Pentafluoropyridine | Piperazine | NaHCO₃ | CH₃CN | Reflux, 5h | 1,4-bis(Perfluoropyridin-4-yl)piperazine | nih.gov |

| Pentafluorobenzonitrile | Phenothiazine (B1677639) | K₃PO₄ | MeCN | 60 °C | 4-(Phenothiazin-10-yl)tetrafluorobenzonitrile | nih.gov |

| Pentafluoropyridine | 3-Hydroxybenzaldehyde | K₂CO₃ | DMF | 60 °C | 4-((Perfluoropyridin-4-yl)oxy)benzaldehyde | rsc.org |

This table illustrates typical conditions for SNAr reactions on pentafluoropyridine with various nucleophiles, demonstrating the common preference for C-4 substitution.

Transition metal-catalyzed cross-coupling reactions offer powerful and versatile alternatives for C-N bond formation, often providing greater functional group tolerance and milder reaction conditions than classical methods. nih.govwikipedia.org

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond construction. libretexts.org This palladium-catalyzed reaction couples an amine with an aryl halide or triflate. wikipedia.orgorganic-chemistry.org To synthesize N-(pentafluorophenyl)-2-pyridinamine, this would involve coupling 2-aminopyridine with a pentafluorophenyl halide (e.g., bromopentafluorobenzene) or triflate. The catalytic cycle typically involves the oxidative addition of the Pd(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst. youtube.com The success of this reaction heavily relies on the choice of ligand; bulky, electron-rich phosphine (B1218219) ligands (such as XPhos, SPhos, or RuPhos) are known to dramatically improve reaction efficiency and scope. youtube.comlibretexts.org

The Suzuki-Miyaura coupling , while famous for C-C bond formation, can be adapted for C-N bond synthesis, although it is less common than the Buchwald-Hartwig approach for this purpose. nih.govresearchgate.netnih.gov A more conventional Suzuki strategy would be to synthesize a precursor, for example, by coupling a borylated pyridine derivative with a functionalized pentafluorophenyl species. nih.gov Pyridine-2-sulfinates have also been developed as effective coupling partners in palladium-catalyzed cross-coupling reactions, serving as alternatives to the often unstable pyridine-2-boronic acids. tcichemicals.com

| Coupling Reaction | Typical Catalyst | Ligand Type | Base | General Application | Reference |

| Buchwald-Hartwig | Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Bulky, electron-rich phosphines (e.g., XPhos, BrettPhos) | Strong, non-nucleophilic (e.g., NaOtBu, K₃PO₄) | Aryl Halide + Amine → Aryl Amine | wikipedia.orgorganic-chemistry.orgyoutube.com |

| Suzuki-Miyaura | Palladium (e.g., Pd(PPh₃)₄) | Phosphines (e.g., PPh₃) | Aqueous base (e.g., Na₂CO₃, K₃PO₄) | Aryl Halide + Organoboron → Biaryl | libretexts.orgnih.govresearchgate.net |

This table summarizes the key components of major transition metal-catalyzed cross-coupling reactions applicable to the synthesis of N-aryl pyridinamines and their analogues.

Sustainable and Green Chemistry Principles in N-(Pentafluorophenyl)-2-pyridinamine Synthesis

Modern synthetic chemistry places a strong emphasis on developing processes that are environmentally friendly, cost-effective, and safe. eurekalert.orgsciencedaily.com These principles are applicable to the synthesis of N-(pentafluorophenyl)-2-pyridinamine.

A key aspect of green chemistry is the use of safer solvents and reaction conditions. This includes exploring aqueous reaction media or employing microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov For instance, one-pot multicomponent reactions under microwave irradiation have been shown to produce pyridine derivatives with better yields and shorter reaction times. nih.gov The development of synthetic routes that minimize the generation of hazardous byproducts is also a primary goal. eurekalert.orgsciencedaily.com

Catalysis is a fundamental pillar of green chemistry. Transition-metal-catalyzed reactions, such as the Buchwald-Hartwig amination, are inherently more atom-economical than stoichiometric methods. nih.gov The goal is to use low catalyst loadings (often in the mol% range) that are highly efficient and can be recycled. libretexts.org The development of direct C-H amination is an emerging area that represents an even more step- and atom-economical alternative to traditional cross-coupling, as it avoids the need for pre-functionalized starting materials like aryl halides, thereby reducing waste. nih.gov

Optimization of Reaction Parameters and Strategies for Yield Enhancement

Maximizing the yield of the desired product is a critical aspect of any synthetic procedure. This is achieved through systematic optimization of various reaction parameters.

For SNAr reactions, key variables include the choice of base, solvent, temperature, and reaction time. A study on the SNAr of polyfluoroarenes with phenothiazine demonstrated that changing the base from potassium carbonate to potassium phosphate (B84403) and the solvent from DMF to acetonitrile could significantly impact the yield. nih.gov

In transition metal-catalyzed couplings, optimizing the catalyst system is paramount. This involves screening different combinations of metal precursors (e.g., palladium acetate, palladium(I) dimers), ligands, and bases. rsc.org For example, the rational design of ligands has been shown to be crucial for arylating sterically hindered primary amines in Buchwald-Hartwig reactions. organic-chemistry.org Furthermore, a one-pot deoxyfluorination amide bond-forming reaction using pentafluoropyridine (PFP) as a reagent highlights how procedural optimization—such as the timing of reagent addition—can be critical for success. acs.org In this process, an initial activation period was necessary before the amine was added to ensure the in situ formation of the reactive acyl fluoride intermediate, leading to high yields of the final amide product. acs.org

Synthetic Pathways to Isotopic Variants and Structurally Modified N-(Pentafluorophenyl)-2-pyridinamine

The synthesis of isotopically labeled and structurally modified analogues of N-(pentafluorophenyl)-2-pyridinamine is crucial for a variety of scientific applications, including metabolic studies, reaction mechanism elucidation, and as internal standards in quantitative mass spectrometry. nih.gov Recent advances in synthetic chemistry have provided robust methods for the introduction of stable isotopes, such as ¹⁵N and deuterium (B1214612) (²H), into pyridine rings, as well as for the structural alteration of the parent molecule.

A particularly effective and contemporary strategy for nitrogen isotope exchange in pyridines involves the formation of Zincke imine intermediates. nih.govnih.gov This method allows for the direct conversion of ¹⁴N-pyridines into their ¹⁵N-isotopologues with high efficiency and broad substrate scope. nih.govchemrxiv.org The process is initiated by the activation of the pyridine ring with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), followed by a ring-opening reaction with an amine, such as dibenzylamine (B1670424), to form an N-triflyl-Zincke imine intermediate. nih.govchemrxiv.org This intermediate can then undergo a ring-closing step with a ¹⁵N-labeled ammonium (B1175870) salt, most commonly [¹⁵N]H₄Cl, to yield the ¹⁵N-labeled pyridine. nih.govchemrxiv.org A significant advantage of this approach is the high level of isotope incorporation, which often exceeds 95%. nih.govchemrxiv.org

This methodology is highly applicable to 2-substituted pyridines, making it a prime candidate for the synthesis of [¹⁵N]-N-(pentafluorophenyl)-2-pyridinamine. The proposed synthetic sequence would involve the treatment of N-(pentafluorophenyl)-2-pyridinamine with Tf₂O and dibenzylamine to form the corresponding Zincke imine. Subsequent reaction with [¹⁵N]H₄Cl, typically in the presence of a weak base like sodium acetate, would facilitate the ring-closure and incorporation of the ¹⁵N isotope into the pyridine ring.

Furthermore, the Zincke imine intermediate offers a gateway to the synthesis of deuterated analogues. nih.govnih.gov The electron-rich C3 and C5 positions of the Zincke imine are susceptible to deuteration prior to the ring-closing step. nih.gov Treatment of the intermediate with a deuterium source would lead to the formation of higher mass isotopologues, which are valuable in metabolic and pharmacokinetic studies.

In addition to isotopic labeling, the modification of the core structure of N-(pentafluorophenyl)-2-pyridinamine has been explored. One notable example involves the reaction of N-trimethylsilylpentafluoroaniline with butyllithium (B86547) in the presence of 2-cyanopyridine. researchgate.net This reaction does not yield the simple addition product but instead proceeds through a dormant intermediate, a lithium N-pentafluorophenyl, N'-trimethylsilyl 2-pyridylamidinate complex, which then undergoes a cyclization via Me₃SiF elimination to form lithium tetrafluoro-2-(2-pyridyl)benzimidazolate. researchgate.net This transformation highlights the reactivity of the pentafluorophenyl ring and provides a pathway to novel, rigidified analogues of the parent compound.

The following tables summarize the key findings for the synthesis of isotopic and structurally modified variants.

Table 1: Proposed Synthesis of Isotopic Variants of N-(Pentafluorophenyl)-2-pyridinamine via Zincke Intermediate

| Product | Starting Material | Key Reagents | Isotope Source | Isotopic Incorporation | Reference |

| [¹⁵N]-N-(Pentafluorophenyl)-2-pyridinamine | N-(Pentafluorophenyl)-2-pyridinamine | 1. Tf₂O, Dibenzylamine2. NaOAc | [¹⁵N]H₄Cl | >95% (expected) | nih.govchemrxiv.org |

| [³-²H, ⁵-²H]-N-(Pentafluorophenyl)-2-pyridinamine | N-(Pentafluorophenyl)-2-pyridinamine | 1. Tf₂O, Dibenzylamine2. Deuterium source3. NH₄Cl, NaOAc | D₂O or other deuterium source | High (expected) | nih.govnih.gov |

Table 2: Synthesis of a Structurally Modified Analogue of N-(Pentafluorophenyl)-2-pyridinamine

| Product | Starting Materials | Key Reagents | Reaction Type | Yield | Reference |

| Lithium tetrafluoro-2-(2-pyridyl)benzimidazolate | N-trimethylsilylpentafluoroaniline, 2-Cyanopyridine | Butyllithium | Amidine formation followed by intramolecular cyclization and Me₃SiF elimination | Quantitative | researchgate.net |

Iii. Mechanistic Elucidation of N Pentafluorophenyl 2 Pyridinamine Reactivity and Transformative Pathways

Fundamental Nucleophilic and Electrophilic Reactivity Profiles

The electronic dichotomy of the molecule is central to its reactivity. The pyridine (B92270) moiety, while generally classified as an electron-poor heterocycle, acts as the more electron-rich and basic component in this partnership. Conversely, the pentafluorophenyl group is an exceptionally strong electron-withdrawing system, rendering the adjacent phenyl ring highly electrophilic.

The reactivity of N-(pentafluorophenyl)-2-pyridinamine towards electrophiles is dictated by the competing influences of its two aromatic systems. The pentafluorophenyl ring is profoundly deactivated by the five fluorine atoms and is therefore highly resistant to electrophilic aromatic substitution (EAS).

In contrast, the pyridine ring is the more plausible site for electrophilic attack. However, pyridine itself undergoes EAS reactions reluctantly due to the electron-withdrawing nature of the sp²-hybridized nitrogen atom. nih.gov Furthermore, the nitrogen's lone pair tends to coordinate with Lewis acidic electrophiles, leading to N-functionalization and further deactivation of the ring. When EAS does occur on a pyridine ring, it typically favors the C3 position to avoid the formation of resonance structures where a positive charge resides on the electronegative nitrogen atom. rsc.org For N-(pentafluorophenyl)-2-pyridinamine, the -NH- bridge provides some electron donation to the pyridine ring, but this is significantly offset by the powerful withdrawing effect of the C₆F₅ group, making electrophilic substitution challenging and requiring harsh conditions.

The compound shows significant reactivity towards nucleophiles, primarily centered on the electron-deficient pentafluorophenyl ring. This ring is highly activated for nucleophilic aromatic substitution (SₙAr). The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov

Research on pentafluorophenyl-substituted compounds consistently shows that nucleophilic attack occurs with high regioselectivity at the para-fluorine atom. researchgate.netrug.nl This preference is attributed to the superior ability of the para substituent to stabilize the negative charge of the intermediate through resonance. A wide array of nucleophiles can be employed for this transformation.

While the pyridine ring can also undergo SₙAr, it requires the presence of a good leaving group at the C2 or C4 position and is generally less facile than on the highly activated C₆F₅ ring. researchgate.netrug.nl In the parent N-(pentafluorophenyl)-2-pyridinamine, the absence of a leaving group on the pyridine ring ensures that nucleophilic attack will be overwhelmingly directed to the C₆F₅ moiety.

Table 1: Representative Nucleophilic Aromatic Substitution (SₙAr) Reactions on Pentafluorophenyl Moieties This table illustrates the general reactivity pattern; specific yields for the title compound may vary.

| Nucleophile (Nu-H) | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| Alcohols (ROH) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | para-Alkoxy substituted | researchgate.net |

| Amines (R₂NH) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | para-Amino substituted | researchgate.net |

| Phenols (ArOH) | Base (e.g., K₂CO₃), Solvent (e.g., DMF, THF) | para-Aryloxy substituted | rug.nl |

| Acetamidine HCl | K₂CO₃, DMSO, 120 °C | para-Amino substituted (after hydrolysis) |

Carbon-Fluorine Bond Activation and Cleavage Reactions

Beyond SₙAr, the C-F bonds of the pentafluorophenyl group can be activated and cleaved by transition metal complexes, particularly low-valent, electron-rich metals like Nickel(0). This process typically involves an oxidative addition mechanism where the metal inserts into a C-F bond, forming an organometallic aryl-fluoride complex.

Seminal work has shown that Ni(0) species, such as those generated in situ from Ni(COD)₂ and phosphine (B1218219) ligands, are effective for the stoichiometric C-F activation of fluorinated pyridines and related fluoroaromatics. The activation generally occurs at the position ortho to the heteroatom or directing group. For N-(pentafluorophenyl)-2-pyridinamine, this would favor activation of the C-F bond at the C2' or C6' position of the pentafluorophenyl ring, facilitated by coordination of the bridging amine or pyridine nitrogen to the metal center. The resulting organonickel(II) fluoride (B91410) complexes are stable intermediates that can be isolated and used for further synthetic transformations.

Directed C-H Functionalization Strategies

Directed C-H functionalization offers a powerful method for selectively modifying the pyridine portion of the molecule, which is otherwise unreactive towards many traditional cross-coupling reactions. This strategy relies on a directing group to position a metal catalyst in close proximity to a specific C-H bond.

In N-(pentafluorophenyl)-2-pyridinamine, both the pyridine nitrogen and the secondary amine can serve as directing groups. The most common approach is Directed ortho Metalation (DoM), where a strong base like n-butyllithium or sec-butyllithium (B1581126) deprotonates the most acidic proton. In this molecule, after initial deprotonation of the N-H bond, the resulting amide anion would direct lithiation to the C3 position of the pyridine ring. The resulting organolithium species can then be trapped with a variety of electrophiles (e.g., I₂, Me₃SnCl, aldehydes) to install a new functional group at the C3 position.

Alternatively, transition-metal-catalyzed C-H activation can be employed. Catalysts based on palladium, rhodium, or iridium can coordinate to the pyridine nitrogen, facilitating the cleavage of the C-H bond at the C2 or C6 position, although in this 2-substituted pyridine, the C6-H bond would be the target. The amino group can also participate in chelation-assisted functionalization, typically directing activation to the C3 position.

Table 2: Potential Directed C-H Functionalization Strategies This table outlines plausible strategies based on established reactivity of 2-aminopyridine (B139424) systems.

| Strategy | Position Functionalized | Reagents/Catalyst System | Electrophile (E) | Reference |

|---|

Studies on Rearrangements and Cyclization Reactions

The structure of N-(pentafluorophenyl)-2-pyridinamine is pre-organized for intramolecular cyclization reactions, which provide access to valuable fused heterocyclic scaffolds. The most prominent pathway is an intramolecular nucleophilic aromatic substitution (SₙAr), where the pyridine nitrogen acts as an internal nucleophile, attacking the C2' position of the activated pentafluorophenyl ring and displacing fluoride.

This transformation, typically promoted by heat or a strong base, results in the formation of a 1,2,3,4-tetrafluoropyrido[1,2-a]benzimidazole skeleton. This fused system is a core structure in various biologically active molecules. nih.gov While direct studies on the title compound are sparse, the synthesis of fluorinated pyrido[1,2-a]benzimidazoles from related precursors confirms the feasibility of this cyclization strategy.

Other potential, though less explored, pathways include photochemical cyclizations. Irradiation with UV light could potentially induce an electrocyclization reaction, although such reactions with highly fluorinated systems are complex.

Strategies for Derivatization and Scaffold Expansion of N-(pentafluorophenyl)-2-pyridinamine

The reactivity profiles discussed in the preceding sections form the basis for diverse derivatization and scaffold expansion strategies.

Functionalization via SₙAr: As detailed in section 3.1.2, the para-fluorine of the C₆F₅ ring can be readily displaced. By choosing a nucleophile that contains additional reactive handles (e.g., allylamine, propargyl alcohol), a site for further chemistry (e.g., click reactions, cross-coupling) can be installed, allowing for the attachment of complex appendages. researchgate.net

Post-Modification of C-F Activation Products: The organonickel(II) complexes formed from C-F activation (section 3.2) are versatile intermediates. The fluoride ligand on the nickel center can be exchanged for other groups like azides, cyanides, or alkynyls, thereby installing new functionality directly onto the scaffold.

Derivatization via C-H Functionalization: The introduction of boronic esters or organotin reagents at the C3 position via DoM (section 3.3) provides a handle for subsequent Suzuki or Stille cross-coupling reactions, enabling the attachment of a wide variety of aryl, heteroaryl, or alkyl groups.

Scaffold Expansion via Cyclization: The intramolecular cyclization to form the pyrido[1,2-a]benzimidazole (B3050246) core (section 3.4) represents a significant scaffold expansion. The resulting fused system can be further functionalized on either the pyridine or the benzimidazole (B57391) portion, opening up new chemical space. researchgate.net

N-Alkylation and N-Acylation Reactions

The secondary amine nitrogen in N-(pentafluorophenyl)-2-pyridinamine exhibits significantly reduced nucleophilicity, making N-alkylation and N-acylation reactions challenging. This diminished reactivity stems from two primary factors:

Electronic Delocalization: The lone pair of electrons on the nitrogen atom is delocalized into both the pyridine and the pentafluorophenyl aromatic systems. The powerful electron-withdrawing nature of the five fluorine atoms on the PFP ring particularly lessens the electron density on the nitrogen, thereby reducing its availability for attacking electrophiles.

Steric Hindrance: The nitrogen atom is sterically encumbered by the two flanking aromatic rings, which impedes the approach of alkylating or acylating agents.

Consequently, standard N-acylation and N-alkylation conditions are often ineffective. While no specific examples for N-(pentafluorophenyl)-2-pyridinamine are extensively documented, analogous reactions with other weakly nucleophilic heterocyclic amines often require highly reactive electrophiles (e.g., acid halides, triflates) and forcing conditions, such as high temperatures or the use of strong, non-nucleophilic bases to deprotonate the amine first. nih.gov The acylation of weakly nucleophilic amines like aminopyridines has been achieved using solid-supported active esters, often requiring elevated temperatures to proceed. stackexchange.com Similarly, N-alkylation of related pyridone systems, which also present challenges of selectivity, has been accomplished using methods like the Mitsunobu reaction or in the presence of specific reagents like tetraalkylammonium fluorides that activate the system. nih.gov

Functionalization of the Pyridine Ring

The functionalization of the pyridine ring in N-(pentafluorophenyl)-2-pyridinamine is heavily influenced by the electronic properties of both the ring's own nitrogen atom and the N-(pentafluorophenyl)amino substituent at the C2 position.

Electrophilic Aromatic Substitution: The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic attack compared to benzene. youtube.com The N-(pentafluorophenyl)amino group exerts a complex influence. While an amino group is typically an activating, ortho, para-director due to lone pair donation, the attached electron-withdrawing PFP group significantly tempers this effect. The result is a strongly deactivated pyridine ring. Electrophilic substitution, if achievable, would require harsh conditions and is predicted to occur at the C5 position (para to the amino group) or the C3 position (meta to the ring nitrogen), with regioselectivity being poor.

Directed ortho-Lithiation: A more viable and regioselective strategy for functionalizing the pyridine ring is through directed ortho-lithiation. The amino group can act as a directed metalation group (DMG). Research on 2-(pivaloylamino)pyridines—where the amine is protected to enhance its directing ability and prevent N-deprotonation—has shown that treatment with a strong base like n-butyllithium leads to highly regioselective deprotonation at the C3 position. acs.orgclockss.org This lithiated intermediate can then react with a wide array of electrophiles to install functionality exclusively at the C3 position. acs.org This method represents a powerful pathway for creating 2,3-disubstituted pyridine derivatives from the N-(pentafluorophenyl)-2-pyridinamine scaffold, assuming a suitable protection strategy for the secondary amine is employed.

Nucleophilic Aromatic Substitution: Nucleophilic attack on an unsubstituted pyridine ring is difficult. While pyridine is generally reactive towards nucleophiles at the C2 and C4 positions, this typically requires a leaving group to be present at the substitution site. stackexchange.comuoanbar.edu.iqquora.com In the absence of a leaving group (like a halide) on the pyridine ring of N-(pentafluorophenyl)-2-pyridinamine, direct nucleophilic substitution is not a favored pathway.

Modifications of the Pentafluorophenyl Moiety

The most prominent and synthetically useful reactivity of N-(pentafluorophenyl)-2-pyridinamine occurs on the pentafluorophenyl ring. The PFP moiety is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong inductive electron-withdrawing effect of the five fluorine atoms. wikipedia.orgnih.gov

This transformation proceeds with high regioselectivity, with nucleophiles preferentially displacing the fluorine atom at the C4' position (para to the amine bridge). scispace.com This selectivity is because the negative charge in the intermediate Meisenheimer complex is most effectively stabilized through resonance when the attack occurs at the ortho or para positions relative to an activating group. masterorganicchemistry.com In this case, the entire ring is activated, but the C4' position is sterically most accessible and allows for optimal delocalization of the developing negative charge.

A diverse range of nucleophiles can participate in this reaction, leading to a variety of substituted products. This reaction provides a robust method for introducing new functional groups onto the PFP ring under relatively mild, metal-free conditions. nih.gov

| Nucleophile | Reagents & Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Amines (e.g., Morpholine, Piperidine) | Amine, K₂CO₃, DMF, rt | 4'-Amino-2',3',5',6'-tetrafluorophenyl derivative | Good to Quantitative | scispace.com |

| Alcohols (e.g., Methanol, Benzyl alcohol) | Alcohol, KOH or NaH, THF or NMP, rt to 100°C | 4'-Alkoxy-2',3',5',6'-tetrafluorophenyl derivative | Moderate to Good | scispace.comsci-hub.se |

| Phenols | Phenol, K₂CO₃ or Cs₂CO₃, DMF or DMSO, rt to 80°C | 4'-Phenoxy-2',3',5',6'-tetrafluorophenyl derivative | Good to Excellent | sci-hub.se |

| Thiols (e.g., Thiophenol) | Thiol, NaH or PhSNa, HMPA or NMP, ~100°C (Microwave) | 4'-Thiophenoxy-2',3',5',6'-tetrafluorophenyl derivative | Excellent | sci-hub.se |

| Phenothiazine (B1677639) | Phenothiazine, K₂CO₃, DMF, 100°C | 10-(Perfluorophenyl)phenothiazine derivative | High (91%) | nih.gov |

Iv. Advanced Coordination Chemistry and Ligand Design Principles Utilizing N Pentafluorophenyl 2 Pyridinamine

Ligand Binding Modes and Geometries in Metal Complex Formation

The coordination of N-(pentafluorophenyl)-2-pyridinamine to a metal center can occur through several modes, dictated by the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands. The primary coordination sites are the nitrogen atom of the pyridine (B92270) ring and, potentially, the exocyclic amine nitrogen. This duality allows for flexible coordination behavior, leading to a variety of molecular geometries.

The geometry around a metal center is significantly influenced by the coordination of the ligand. In complexes with pyridine-based ligands, distorted octahedral environments are common. mdpi.com For instance, the crystal structure of platinum(II) complexes with bipyridine ligands substituted with pentafluorophenyl groups reveals a pseudo-square planar geometry around the metal. mdpi.com In such structures, the pentafluorophenyl groups are often twisted with respect to the pyridine rings, a feature that can have significant stereochemical consequences. mdpi.com

Monodentate and Multidentate Coordination Architectures

N-(pentafluorophenyl)-2-pyridinamine can function as either a monodentate or a multidentate ligand, giving rise to distinct coordination architectures. mdpi.comnih.gov

Monodentate Coordination: In its simplest binding mode, the ligand coordinates to a metal center exclusively through the more sterically accessible and typically more Lewis basic pyridine nitrogen atom. This monodentate coordination is common for pyridine-based ligands, particularly when bulkier groups are present on the amine or when competing with stronger binding ligands. mdpi.com

Bidentate (Chelating) Coordination: The ligand can also act as a bidentate N,N'-chelating agent, coordinating through both the pyridine nitrogen and the exocyclic amine nitrogen. This forms a stable five-membered chelate ring, a common feature in coordination chemistry that enhances the thermodynamic stability of the resulting complex (the chelate effect). This mode is analogous to the N,O-chelating behavior seen in related quinaldinate complexes. mdpi.com

Bridging Coordination: In polynuclear complexes, the ligand has the potential to act as a bridging ligand. For example, it could coordinate to one metal center via its pyridine nitrogen and to a second metal center through the exocyclic amine or even through the π-system of the pentafluorophenyl ring, similar to how other functionalized pyridines and naphthyridine ligands bridge metal ions. nih.gov This capability is crucial for the rational design of polynuclear complexes and metal-organic frameworks. researchgate.net

The table below summarizes the potential coordination modes of N-(pentafluorophenyl)-2-pyridinamine.

Table 1: Potential Coordination Modes of N-(Pentafluorophenyl)-2-pyridinamine| Coordination Mode | Description | Coordinating Atoms | Resulting Structure |

|---|---|---|---|

| Monodentate | Binds to a single metal center through one atom. | Pyridine Nitrogen | Simple complex, allows for coordination of other ligands. |

| Bidentate (Chelating) | Binds to a single metal center through two atoms. | Pyridine Nitrogen & Amine Nitrogen | Forms a stable 5-membered ring, increasing complex stability. |

| Bridging | Connects two or more metal centers. | Pyridine N to M1; Amine N to M2 | Leads to dinuclear or polynuclear complexes. |

Stereochemical Implications of Ligand N-(Pentafluorophenyl)-2-pyridinamine

In square-planar or octahedral complexes, the orientation of the planar pyridine ring and the twisted pentafluorophenyl group can lead to specific isomers. For example, in platinum(II) complexes with similar substituted bipyridines, the dihedral angles between the pyridine and pentafluorophenyl rings can be significant, influencing crystal packing and intermolecular interactions. mdpi.com The stereochemistry of such complexes can often be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between different isomers based on the magnetic environment of the fluorine and hydrogen atoms. rsc.org

Influence of the Pentafluorophenyl Moiety on Metal-Ligand Interactions

The pentafluorophenyl (C₆F₅) group is a powerful electron-withdrawing moiety that profoundly impacts the electronic properties of the ligand and the resulting metal complex. mdpi.com This influence manifests in several key ways:

Electronic Effects: The strong inductive (-I) and mesomeric (-M) effects of the fluorine atoms decrease the electron density on the pyridine ring and the amine nitrogen. This reduction in basicity affects the strength of the metal-ligand bond. The electron-withdrawing nature of the C₆F₅ group can reduce the nucleophilic character of the metal center in the resulting complex. mdpi.com

π-Interactions: The electron-poor C₆F₅ ring can engage in non-covalent interactions, such as π-π stacking with electron-rich aromatic systems. This is a crucial factor in crystal engineering and the formation of supramolecular assemblies. mdpi.com

Fluorine-Specific Interactions: The fluorine atoms can participate in weak hydrogen bonds and other multipolar interactions with atoms in the coordination sphere or with solvent molecules. nih.gov These interactions, though individually weak, can collectively contribute to the stability and specific conformation of a complex. nih.govresearchgate.net

Spectroscopic Signatures: The presence of the C₆F₅ group has a distinct effect on the spectroscopic properties of the complexes. In ¹⁹F NMR spectra, the ortho-fluorine nuclei typically show a large shift to a lower field. rsc.org In electronic spectra, the introduction of the C₆F₅ group can cause shifts in metal-to-ligand charge transfer (MLCT) bands. mdpi.com

Rational Design and Synthesis of Homoleptic and Heteroleptic Metal Complexes

The distinct properties of N-(pentafluorophenyl)-2-pyridinamine make it a valuable component for the rational design of both homoleptic and heteroleptic metal complexes. rsc.org

Homoleptic Complexes: These complexes contain only one type of ligand, for example, [M(N-(pentafluorophenyl)-2-pyridinamine)ₙ]ˣ⁺. The synthesis of such species, like the homoleptic palladium(II) dipyrrinato complex featuring a pentafluorophenyl group, often involves reacting a metal salt with a stoichiometric amount of the ligand. rsc.org The properties of these complexes are determined solely by the interplay between the metal ion and the N-(pentafluorophenyl)-2-pyridinamine ligand.

Heteroleptic Complexes: These complexes contain N-(pentafluorophenyl)-2-pyridinamine alongside other types of ligands. This approach allows for a finer tuning of the complex's properties. For instance, combining this ligand with others that have different steric or electronic profiles can modulate the reactivity, solubility, or catalytic activity of the final complex. The synthesis often involves sequential addition of ligands or using metal precursors that already contain ancillary ligands. rsc.org The design of heteroleptic complexes is a key strategy in developing catalysts and functional materials where multiple properties need to be optimized simultaneously. rsc.orgrsc.org

Computational Predictions of Metal-Ligand Electronic Structures and Interactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the properties of metal complexes. rsc.orgchemmethod.com For complexes of N-(pentafluorophenyl)-2-pyridinamine, DFT calculations can provide deep insights into:

Molecular Geometry: Optimization of the molecular structure can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography. mdpi.comchemmethod.com

Electronic Structure: Calculations can determine the energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The HOMO-LUMO gap is a critical parameter for predicting the electronic spectra and reactivity of the complex. chemmethod.com

Charge Distribution: Analyses such as Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution across the complex. mdpi.comchemmethod.com This helps to identify electrophilic and nucleophilic sites, which is crucial for understanding reactivity. chemmethod.com

Vibrational Frequencies: Calculated vibrational spectra can be correlated with experimental infrared (IR) and Raman data to confirm structural assignments. chemmethod.com

Interaction Energies: The strength of the metal-ligand bond and non-covalent interactions can be quantified, providing a theoretical basis for the stability and behavior of the complex. mdpi.com

The table below presents a summary of computational methods and their applications in studying these complexes.

Table 2: Application of Computational Methods| Computational Method | Information Obtained | Significance |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, HOMO/LUMO energies, charge distribution. rsc.orgchemmethod.com | Predicts structure, electronic properties, and reactivity. |

| Natural Bond Orbital (NBO) | Analysis of charge transfer and orbital interactions. chemmethod.com | Elucidates the nature of the metal-ligand bond. |

| Molecular Electrostatic Potential (MEP) | Maps electrophilic and nucleophilic regions. chemmethod.com | Identifies sites for chemical reactions. |

| Time-Dependent DFT (TD-DFT) | Predicts electronic absorption spectra (UV-Vis). rsc.org | Correlates structure with optical properties. |

Reactivity and Catalytic Potential of N-(Pentafluorophenyl)-2-pyridinamine Metal Complexes

The unique electronic and steric properties imparted by the N-(pentafluorophenyl)-2-pyridinamine ligand suggest that its metal complexes could be effective catalysts for a range of organic transformations. The electron-withdrawing nature of the C₆F₅ group can enhance the Lewis acidity of the metal center, which is beneficial for many catalytic reactions.

Cross-Coupling Reactions: Palladium and nickel complexes are workhorses in C-C and C-N bond formation. A nickel(II) complex stabilized by a pyridinophane ligand has been shown to be an efficient catalyst for Kumada cross-coupling. chemrxiv.org Similarly, palladium(II) complexes with pyridine ligands are active in Heck cross-coupling reactions. nih.gov It is highly probable that complexes of N-(pentafluorophenyl)-2-pyridinamine with Pd(II) or Ni(II) would exhibit catalytic activity in similar transformations.

Oxidation Catalysis: Palladium complexes containing pentafluorophenyl groups have been successfully used to catalyze the photo-oxidation of aromatic aldehydes. rsc.org The electronic properties of the C₆F₅ group can facilitate the redox cycling of the metal center, which is a key step in many oxidative catalytic cycles.

Substitution Reactions: The reactivity of the metal complexes themselves is also of interest. For example, dinuclear platinum complexes with bridging pentafluorophenyl groups can undergo substitution reactions where the bridging group is replaced by other ligands like halides or hydroxide. nih.gov This reactivity can be exploited to synthesize new, more complex structures.

The potential for catalytic activity is one of the most promising areas of research for metal complexes of N-(pentafluorophenyl)-2-pyridinamine, bridging the gap between fundamental coordination chemistry and practical applications. chemrxiv.orgnih.gov

V. State of the Art Computational and Theoretical Investigations of N Pentafluorophenyl 2 Pyridinamine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are foundational for understanding the electronic makeup and intrinsic properties of N-(pentafluorophenyl)-2-pyridinamine. These methods solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of medium-sized organic molecules, including those with fluorinated phenyl rings and pyridine (B92270) moieties. chemmethod.com By employing functionals like B3LYP with basis sets such as 6-311++G(d,p), researchers can accurately model molecular geometry, electronic properties, and vibrational frequencies. chemmethod.com

A key area of investigation using DFT is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. For instance, in a related compound, N,N'-Pyridine-2,6-diylbis-[3-(pentafluorophenyl) urea] (PDPF), the calculated HOMO-LUMO gap is 3.0785 eV, suggesting potential for applications in optoelectronics. chemmethod.com

Charge distribution analysis is another critical application of DFT. Techniques like Natural Bond Orbital (NBO) and Mulliken population analysis provide detailed information about the charge distribution across the molecule. chemmethod.com The presence of the highly electronegative fluorine atoms in the pentafluorophenyl ring significantly influences the electron density. This creates a π-hole effect, where the aromatic ring exhibits a region of positive electrostatic potential, impacting intermolecular interactions. mdpi.com A Molecular Electrostatic Potential (MEP) map visually represents these charge distributions, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are key to predicting reactivity. chemmethod.com

Table 1: Representative DFT-Calculated Electronic Properties for a Related Pentafluorophenyl-Pyridine Derivative (PDPF)

| Parameter | Method/Basis Set | Calculated Value | Significance |

|---|---|---|---|

| HOMO Energy | B3LYP/6-311++G(d,p) | -7.2154 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | B3LYP/6-311++G(d,p) | -4.1369 eV | Indicates the electron-accepting ability of the molecule. |

Data derived from studies on N,N'-Pyridine-2,6-diylbis-[3-(pentafluorophenyl) urea] (PDPF), a structurally similar compound. chemmethod.com

Ab initio quantum chemistry methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theory for predicting ground state properties without reliance on empirical parameters. nih.gov These methods are particularly useful for accurately calculating molecular geometries, conformational energies, and intermolecular interaction energies. For example, in studies of similar fluorophenyl-containing molecules, MP2 calculations have been used to determine the most stable conformation by analyzing the potential energy surface associated with the rotation around key single bonds, such as the bond connecting the phenyl and imino groups. nih.gov These calculations can reveal that non-planar conformations are often energetically favored over planar ones, with energy barriers to rotation being significantly influenced by the presence of ortho-substituents like fluorine. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing insights into conformational dynamics and intermolecular interactions that are not accessible through static quantum chemical calculations. mdpi.com An MD simulation of N-(pentafluorophenyl)-2-pyridinamine would involve modeling the molecule's movements and interactions over time, typically on the nanosecond to microsecond scale. mdpi.comnih.gov

This approach is invaluable for:

Conformational Analysis : Exploring the accessible conformations of the molecule in different environments (e.g., in a solvent or interacting with a biological target). This includes studying the rotation around the C-N bond linking the two aromatic rings to understand the molecule's flexibility.

Intermolecular Interactions : Simulating how multiple molecules of N-(pentafluorophenyl)-2-pyridinamine interact with each other in a condensed phase. This can reveal preferred packing arrangements and identify key non-covalent interactions, such as hydrogen bonds, π-π stacking, and halogen bonds involving the fluorine atoms. In studies of related kinase inhibitors, MD simulations have been crucial for validating docking results and identifying which interactions, particularly polar and electrostatic ones, are critical for binding affinity. nih.govnih.gov

The results of MD simulations can be analyzed to calculate thermodynamic properties like the potential of mean force (PMF), which describes the free energy change along a specific reaction coordinate, such as the distance between two interacting molecules. mdpi.com

Theoretical Prediction of Reaction Pathways and Mechanistic Intermediates

Computational chemistry, particularly DFT, is extensively used to predict reaction pathways and elucidate complex reaction mechanisms at the molecular level. nih.gov For N-(pentafluorophenyl)-2-pyridinamine, this could involve modeling its synthesis, such as a Buchwald-Hartwig or Ullmann-type coupling reaction, or predicting its metabolic fate.

By calculating the energies of reactants, products, and potential transition states, researchers can map out the entire energy profile of a reaction. This allows for the identification of the most likely reaction pathway and the characterization of transient intermediates that may be difficult or impossible to observe experimentally. Thermodynamic descriptors derived from these calculations can predict the feasibility of a reaction, while kinetic analysis of activation energy barriers can determine the reaction rate. nih.gov This predictive power is essential for optimizing reaction conditions and understanding the underlying principles governing the molecule's chemical transformations.

Computational Design and Virtual Screening of Novel Derivatives

The scaffold of N-(pentafluorophenyl)-2-pyridinamine can serve as a starting point for the computational design of new molecules with tailored properties. Structure-based and ligand-based virtual screening are powerful techniques for identifying promising new derivatives from large compound databases. nih.govmdpi.com

The process typically follows a multi-stage workflow:

Pharmacophore Modeling : A 3D pharmacophore model is generated based on the known structural features required for a specific biological activity. This model defines the spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups. mdpi.com

Database Screening : Large chemical databases (e.g., ZINC) are screened to find molecules that match the pharmacophore model. mdpi.com

Molecular Docking : The retrieved "hits" are then docked into the binding site of a target protein. Docking algorithms predict the binding mode and affinity of the ligand, and the results are scored to rank the candidates. nih.gov

Refinement and Optimization : The most promising candidates from docking can be further analyzed using more computationally intensive methods like MD simulations or free energy calculations (e.g., MM-GBSA) to refine the binding affinity predictions. nih.gov

This computational workflow accelerates the discovery of novel compounds by prioritizing a small number of high-potential candidates for chemical synthesis and experimental testing, thereby saving significant time and resources. nih.govnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| N-(pentafluorophenyl)-2-pyridinamine | - |

| N,N'-Pyridine-2,6-diylbis-[3-(pentafluorophenyl) urea] | PDPF |

| Møller-Plesset perturbation theory | MP2 |

| Density Functional Theory | DFT |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | - |

Vi. Catalytic Applications and Mechanistic Studies of N Pentafluorophenyl 2 Pyridinamine in Organic Synthesis

Transition Metal Catalysis Mediated by N-aryl-2-aminopyridine Ligands

N-aryl-2-aminopyridines are renowned for their ability to form stable chelate complexes with a variety of transition metals, including palladium, rhodium, iridium, and copper. rsc.orgrsc.org The pyridyl nitrogen acts as an anchor, or directing group, positioning the metal catalyst in proximity to a C-H bond on the N-aryl ring. This facilitates a cyclometalation step, forming a stable five-membered metallacycle intermediate, which is key to their catalytic function in C-H activation and functionalization reactions. rsc.orgrsc.org

Although specific examples of Suzuki-Miyaura coupling utilizing N-(pentafluorophenyl)-2-pyridinamine as a ligand are not reported, the N-aryl-2-aminopyridine scaffold is extensively used in palladium- and rhodium-catalyzed C-C bond-forming reactions, primarily through C-H activation pathways. These reactions construct complex molecular architectures, such as substituted indoles, from readily available starting materials. rsc.orgacs.org

For instance, rhodium(III) catalysts, such as [RhCp*Cl₂]₂, can catalyze the oxidative coupling of N-aryl-2-aminopyridines with internal alkynes. acs.org This reaction proceeds via C-H activation of the aryl group, insertion of the alkyne, and subsequent reductive elimination to form N-(2-pyridyl)indoles. acs.org Similarly, palladium(II) catalysts facilitate the annulation of N-aryl-2-aminopyridines with partners like propargylic alcohols to yield N-pyridoindoles. rsc.org In these transformations, the N-aryl-2-aminopyridine is not just a ligand but a core reactant that is transformed.

Below is a table summarizing representative C-C bond-forming reactions using the N-aryl-2-aminopyridine scaffold.

| Catalyst System | Reactants | Product Type | Yield | Ref |

| [RhCp*Cl₂]₂ / Cu(OAc)₂ | N-phenyl-2-aminopyridine, Diphenylacetylene | N-(pyridin-2-yl)-2,3-diphenyl-1H-indole | High | acs.org |

| Pd(OAc)₂ / Xantphos | N-phenyl-2-aminopyridine, Propargylic alcohol | N-pyridoindole derivative | 30-82% | rsc.org |

| Rh(III) / Cu(II) | N-aryl-2-aminopyridine, Propargylic amine | 1,2-disubstituted indoles | up to 85% | rsc.org |

The directing-group ability of the N-aryl-2-aminopyridine scaffold is also harnessed for carbon-heteroatom bond formation. While specific C-N or C-O couplings involving this ligand class are less commonly reported than C-C couplings, examples of C-P bond formation (phosphorylation) exist. Rhodium(III) catalysis has been shown to effect the regioselective C-H phosphorylation of N-aryl-2-aminopyridines with various phosphorous reagents. rsc.org This transformation again relies on the initial C-H activation at the ortho-position of the N-aryl ring, guided by the pyridyl nitrogen. rsc.org

The development of C-N bond forming reactions, often called Buchwald-Hartwig aminations, has been profoundly influenced by ligand design. Mechanistic studies on these palladium-catalyzed reactions highlight the importance of ligands that facilitate the crucial reductive elimination step from the metal center. mit.edunih.gov Although not specifically documented for N-(pentafluorophenyl)-2-pyridinamine , its electronic properties could potentially influence the rates of oxidative addition and reductive elimination in such catalytic cycles.

Organocatalysis Utilizing Aminopyridine Scaffolds

While there are no specific reports of N-(pentafluorophenyl)-2-pyridinamine acting as an organocatalyst, the broader aminopyridine structural motif is a cornerstone of organocatalysis. Derivatives of 4-(dimethylamino)pyridine (DMAP), for example, are highly effective nucleophilic catalysts for a vast array of reactions, including alcohol acylations. scispace.com

Furthermore, chiral aminopyridine derivatives have emerged as powerful asymmetric organocatalysts. nih.gov For example, a chiral aminopyridine ligand derived from camphor (B46023), in combination with copper(II) acetate, effectively catalyzes the asymmetric Henry reaction (nitroaldol reaction) between various aldehydes and nitroalkanes, yielding products with excellent enantioselectivities (up to 98% ee). nih.gov The catalyst functions by forming a chiral metal complex that coordinates the reactants in a specific orientation, thereby controlling the stereochemical outcome. Another prominent example is the use of the amino acid proline, which contains a secondary amine, to catalyze asymmetric aldol (B89426) reactions by forming a chiral enamine intermediate. youtube.com

Elucidation of Catalytic Cycles and Turnover Efficiency

The catalytic cycle for reactions involving N-aryl-2-aminopyridine ligands is generally understood to proceed via a chelation-assisted C-H activation mechanism. rsc.orgrsc.org The process for a rhodium(III)-catalyzed reaction can be summarized as follows:

Coordination: The N-aryl-2-aminopyridine substrate coordinates to the Rh(III) center via the pyridyl nitrogen.

C-H Activation/Cyclometalation: The coordinated metal center facilitates the cleavage of an ortho C-H bond on the N-aryl ring, forming a stable five-membered rhodacycle intermediate. This is often the rate-determining step. rsc.orgacs.org

Insertion: The coupling partner (e.g., an alkyne or alkene) coordinates to the rhodium center and inserts into the Rh-C bond. acs.org

Reductive Elimination/Annulation: The newly formed C-C bond is released from the metal center through reductive elimination, which forms the final annulated product (e.g., an indole). rsc.org

Catalyst Regeneration: An oxidant (commonly Cu(OAc)₂) is often required to regenerate the active Rh(III) catalyst, completing the cycle. acs.org

The efficiency of these catalytic systems, measured by turnover number (TON) or turnover frequency (TOF), depends heavily on the stability of the metallacycle intermediate and the kinetics of the elementary steps. The electronic nature of substituents on both the pyridine (B92270) and the N-aryl ring can significantly impact catalyst performance, though specific data for the pentafluorophenyl derivative is lacking. rsc.org

Chiral N-(Pentafluorophenyl)-2-pyridinamine Derivatives in Asymmetric Catalysis

The synthesis and application of a chiral version of N-(pentafluorophenyl)-2-pyridinamine for asymmetric catalysis have not been reported. However, the design of chiral pyridine-containing ligands is a major focus in the field of asymmetric catalysis. hkbu.edu.hknih.gov Chirality can be introduced into aminopyridine scaffolds in several ways:

Planar Chirality: By complexing the pyridine ring to a metal and introducing a substituent, a planar-chiral complex can be formed. These have been successfully used as both nucleophilic catalysts and as ligands for metal-catalyzed processes. scispace.com

Backbone/Substituent Chirality: Attaching a chiral moiety, such as one derived from camphor or a binaphthyl unit, to the aminopyridine framework. nih.govresearchgate.net

These chiral ligands have proven effective in a range of metal-catalyzed asymmetric reactions. For example, rhodium complexes of chiral aminophosphine (B1255530) ligands derived from 2,2'-diamino-1,1'-binaphthyl (BINAM) have been used for the asymmetric hydrogenation of α-acylamidoacrylic acids to produce chiral amino acids with high optical purity. researchgate.net A summary of representative chiral aminopyridine ligand types and their applications is presented below.

| Chiral Ligand Type | Metal | Asymmetric Reaction | Enantioselectivity (ee) | Ref |

| Camphor-derived aminopyridine | Cu(II) | Henry Reaction | up to 98% | nih.gov |

| Planar-chiral DMAP derivative | (as catalyst) | Alcohol Acylation (Kinetic Resolution) | High (s > 20) | scispace.com |

| BINAM-derived aminophosphine | Rh(I) | Hydrogenation of α-acylamidoacrylates | up to 95% | researchgate.net |

Vii. Role of N Pentafluorophenyl 2 Pyridinamine in Functional Materials Chemistry As a Precursor

Precursors for Polymeric Materials and Advanced Polymer Architectures

The dual functionality of N-(pentafluorophenyl)-2-pyridinamine makes it a compelling candidate as a precursor for novel polymeric materials and complex polymer architectures. The pentafluorophenyl group is known for its susceptibility to nucleophilic aromatic substitution (SNAr), providing a reactive handle for polymer modification. nih.gov Meanwhile, the 2-aminopyridine (B139424) unit can be incorporated into polymer backbones or serve as a pendant group capable of directing macromolecular assembly through coordination or hydrogen bonding.

Research into related fluorinated monomers, such as perfluoropyridine and pentafluorophenyl (meth)acrylates, provides a strong basis for the potential applications of N-(pentafluorophenyl)-2-pyridinamine in polymer synthesis. nih.govnih.gov For instance, polymers incorporating pentafluorophenyl esters are widely utilized as "active ester" polymers. These polymers can be readily modified post-polymerization by reacting them with various amines under mild conditions to introduce a wide array of functionalities. soton.ac.ukrsc.org This approach allows for the synthesis of multifunctional polymers with precisely tailored properties. soton.ac.uk Similarly, a polymer derived from or functionalized with N-(pentafluorophenyl)-2-pyridinamine could be synthesized and subsequently modified, with the pentafluorophenyl group acting as a highly efficient electrophilic site for reaction with nucleophiles.

Furthermore, the synthesis of polypyridines is a subject of ongoing research, with a focus on creating conjugated polymers with interesting photophysical properties. st-andrews.ac.uk The incorporation of the N-(pentafluorophenyl)-2-pyridinamine moiety into such polymer chains could introduce new electronic properties and opportunities for cross-linking or functionalization. The high reactivity of perfluoropyridine towards nucleophilic aromatic substitution has been leveraged to create fluorinated networks and polymers, and similar reactivity can be expected from the pentafluorophenyl group in this molecule. nih.gov

Below is a table summarizing the potential polymerization strategies involving N-(Pentafluorophenyl)-2-pyridinamine.

| Polymerization Strategy | Role of N-(Pentafluorophenyl)-2-pyridinamine | Potential Polymer Architecture | Key Features |

| Chain-Growth Polymerization | Functional Monomer | Linear polymers with pendant pyridinamine and pentafluorophenyl groups | Reactive polymer backbone suitable for post-polymerization modification. rsc.org |

| Step-Growth Polymerization | Bifunctional Monomer | Alternating copolymers, polyamines | Incorporation of both moieties into the polymer backbone. |

| Post-Polymerization Modification | Functionalizing Agent | Graft copolymers, functionalized surfaces | Introduction of pyridinamine functionality onto existing polymer structures. |

Integration into Functional Organic Frameworks and Supramolecular Assemblies

The N-(pentafluorophenyl)-2-pyridinamine molecule possesses ideal characteristics for the construction of functional organic frameworks and supramolecular assemblies. The 2-aminopyridine fragment can form robust hydrogen-bonded dimers, a well-known motif in supramolecular chemistry. Additionally, the pyridine (B92270) nitrogen and the exocyclic amine can act as hydrogen bond acceptors and donors, respectively, leading to the formation of extended one-, two-, or three-dimensional networks. mdpi.com

The pentafluorophenyl ring contributes to the supramolecular organization through non-covalent interactions such as π-π stacking and halogen bonding (C-F···π and F···F interactions). soton.ac.uk The study of amine adducts of bis(pentafluorophenyl)zinc (B155199) has shown that phenyl-pentafluorophenyl stacking and C-H···F-C contacts are significant in directing the solid-state architecture of these molecules, resulting in diverse one-, two-, and three-dimensional supramolecular structures. soton.ac.uk The analysis of crystal structures containing pentafluorosulfanyl (SF₅) groups also reveals that F···F and F···H interactions are prevalent and can lead to the formation of repeating structural motifs like dimers and infinite chains. nih.gov

The combination of strong hydrogen bonding from the pyridinamine unit and weaker, but structurally significant, interactions from the pentafluorophenyl group allows for a hierarchical assembly process, enabling precise control over the final solid-state structure. These assemblies can create porous frameworks with potential applications in gas storage, separation, and catalysis. The ability of related ditopic ligands to form complex three-dimensional arrays through a combination of coordination and hydrogen bonding further illustrates the potential of N-(pentafluorophenyl)-2-pyridinamine in designing intricate supramolecular architectures. rsc.org

The following table outlines the key intermolecular interactions that can be facilitated by N-(pentafluorophenyl)-2-pyridinamine in supramolecular assemblies.

| Interaction Type | Participating Groups | Strength | Directionality |

| Hydrogen Bonding | Pyridinamine (N-H···N) | Strong | High |

| π-π Stacking | Pyridine and Pentafluorophenyl rings | Moderate | Moderate |

| Halogen Bonding | Pentafluorophenyl (C-F···N/O) | Weak to Moderate | High |

| Fluorine-Fluorine Contacts | Pentafluorophenyl (F···F) | Weak | Low |

| C-H···F Interactions | C-H bonds and Pentafluorophenyl | Weak | Moderate |

Building Blocks for Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials, which combine the properties of both organic and inorganic components at the molecular or nanoscale, are a rapidly growing area of materials science. rsc.orgnih.gov N-(Pentafluorophenyl)-2-pyridinamine is an excellent candidate as an organic building block for such materials due to its ability to coordinate with metal centers. The 2-pyridinamine moiety can act as a bidentate or monodentate ligand, binding to a wide variety of metal ions to form coordination polymers and metal-organic frameworks (MOFs). nih.gov

The synthesis of coordination polymers using pyridine-based ligands is a well-established strategy for creating materials with diverse topologies and functions, including catalytic, magnetic, and luminescent properties. nih.govnih.govrsc.org The incorporation of N-(pentafluorophenyl)-2-pyridinamine as a ligand would not only facilitate the formation of the inorganic network but also introduce the unique properties of the perfluorinated ring. The pentafluorophenyl groups can line the pores of a MOF, creating a fluorous environment that could be advantageous for specific applications such as the selective adsorption of fluorinated molecules or as a matrix for fluorous-phase catalysis.

Furthermore, the presence of both a coordinating site and a reactive site on the same molecule allows for the post-synthetic modification of the resulting hybrid material. For example, a MOF could be constructed using N-(pentafluorophenyl)-2-pyridinamine as a ligand, and the pendant pentafluorophenyl groups could then be functionalized through nucleophilic substitution to introduce new chemical properties without altering the underlying framework. This approach offers a pathway to highly functional and complex materials. The use of related bipyridine ligands to construct heterometallic complexes further highlights the versatility of pyridine-based ligands in creating advanced inorganic-organic hybrid systems. soton.ac.uk

Viii. Future Directions and Emerging Research Frontiers for N Pentafluorophenyl 2 Pyridinamine

Integration with Flow Chemistry and Automated Synthetic Platforms

The synthesis of N-(pentafluorophenyl)-2-pyridinamine and its derivatives, traditionally performed using batch processes, is poised for a technological leap through the adoption of flow chemistry and automated synthesis. Flow chemistry, where reactions are run in a continuously flowing stream through a network of tubes or microreactors, offers numerous advantages over conventional batch methods, including enhanced safety, improved reaction control, higher yields, and easier scalability. organic-chemistry.orgsyrris.comnih.gov

Automated flow synthesis platforms can facilitate the rapid generation of a library of N-(pentafluorophenyl)-2-pyridinamine derivatives. syrris.comnih.gov By systematically varying the substituents on either the pyridine (B92270) or the phenyl ring, these systems can create a diverse set of molecules for screening in various applications, such as drug discovery or materials science. syrris.comresearchgate.net The integration of in-line analysis and purification modules can further streamline this process, significantly shortening the discovery-to-application timeline. tue.nl For instance, a modular flow system could be designed to perform the initial C-N coupling reaction to form the aminopyridine backbone, followed by subsequent in-line functionalization, purification, and even biological screening.

The benefits of applying flow chemistry to the synthesis of related heterocyclic compounds have been well-documented. For example, the N-oxidation of pyridine derivatives has been achieved with high efficiency and safety in a continuous flow microreactor. organic-chemistry.org Similarly, the synthesis of various aminopyridine derivatives has been successfully demonstrated using flow methodologies, highlighting the potential for cleaner and more efficient production. nih.govdicp.ac.cn The principles from these studies are directly applicable to the large-scale, on-demand production of N-(pentafluorophenyl)-2-pyridinamine.

Table 1: Comparison of Batch vs. Flow Synthesis for N-Aryl Aminopyridine Production

| Parameter | Conventional Batch Synthesis | Automated Flow Synthesis |

| Reaction Control | Limited control over temperature and mixing, potential for hotspots. | Precise control over temperature, pressure, and residence time. nih.gov |

| Safety | Handling of large quantities of reagents poses risks. | Small reaction volumes minimize risks, safer handling of hazardous intermediates. organic-chemistry.org |

| Scalability | Scaling up often requires significant re-optimization. | Direct scalability by running the system for longer periods. syrris.com |

| Efficiency | Often involves multiple work-up and isolation steps. | Can integrate reaction, work-up, and purification in a continuous process. nih.govtue.nl |

| Reproducibility | Can be variable between batches. | High reproducibility and consistency. syrris.com |

Exploration of N-(Pentafluorophenyl)-2-pyridinamine in Main Group Element Chemistry

The coordination chemistry of 2-aminopyridine (B139424) derivatives has been extensively studied with transition metals, but their application in main group chemistry is an area ripe for exploration. researchgate.netnih.govpvpcollegepatoda.org N-(Pentafluorophenyl)-2-pyridinamine, upon deprotonation of the amine, yields an aminopyridinate anion that can act as a versatile N,N-bidentate ligand for p-block elements such as boron, aluminum, silicon, and tin.

The presence of the bulky and highly electronegative pentafluorophenyl group is expected to impart unique steric and electronic properties to the resulting main group complexes. mdpi.com This could lead to the stabilization of unusual oxidation states and coordination geometries. Research on bulky aminopyridinate ligands has already shown their ability to stabilize low-oxidation-state d-block metal compounds, and this success can be extrapolated to main group elements. mdpi.com The synthesis of lithium, and magnesium complexes with extremely bulky aminopyridinate ligands has been reported, demonstrating their utility as ligand transfer reagents. mdpi.com